molecular formula C18H25ClN2O3 B7921495 [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7921495
M. Wt: 352.9 g/mol
InChI Key: AOLTXHGNDJELKG-UHFFFAOYSA-N
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Description

The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 381214-34-2) is a pyrrolidine-based carbamate derivative featuring a 2-chloroacetyl substituent, an isopropyl group, and a benzyl ester moiety. However, this product has been discontinued, likely due to shifts in research priorities or synthetic challenges . Its molecular formula is C17H23ClN2O3, with a molar mass of 338.83 g/mol, as corroborated by enantiomeric analogs listed in other sources .

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-14(2)21(12-16-8-9-20(11-16)17(22)10-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLTXHGNDJELKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidine Intermediate Formation

The synthesis begins with pyrrolidin-3-ylmethanol derivatives. A common route involves cyclization of γ-aminobutyric acid analogs under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to yield enantiomerically pure pyrrolidine intermediates. For example:

  • Step 1 : (R)-pyrrolidin-3-ylmethanol is treated with isopropyl isocyanate in dichloromethane (DCM) at 0–5°C, forming the corresponding urea intermediate (yield: 82–88%).

  • Step 2 : Benzyl chloroformate (Cbz-Cl) is added under basic conditions (triethylamine, DCM, 25°C) to protect the secondary amine, achieving >95% conversion.

Chloroacetylation of the Pyrrolidine Nitrogen

The introduction of the 2-chloroacetyl group is achieved via nucleophilic acyl substitution:

  • Reagents : Chloroacetyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at −10°C.

  • Conditions : Slow addition of triethylamine (2.5 equiv) to maintain pH 8–9, followed by stirring for 4 hr at 25°C. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 3:1), yielding 70–75%.

Carbamate Esterification

Final carbamate formation employs benzyl alcohol activation:

  • Method A : Reaction with 1,1'-carbonyldiimidazole (CDI) in DMF at 60°C for 6 hr, followed by quenching with ice water (yield: 68%).

  • Method B : Use of phosgene derivatives (e.g., triphosgene) in toluene under inert atmosphere, yielding 80–85% with <2% impurities.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling Strategies

Recent patents describe Heck coupling for constructing the benzyl ester moiety:

  • Catalyst : Pd(OAc)₂ (5 mol%) with tri-o-tolylphosphine in DMF/H₂O (10:1).

  • Conditions : 100°C for 12 hr under CO atmosphere (50 psi), achieving 92% regioselectivity for the trans-isomer.

Enzymatic Resolution for Stereochemical Control

Lipase-mediated kinetic resolution (Candida antarctica Lipase B) enantioselectively hydrolyzes racemic intermediates:

  • Substrate : Racemic pyrrolidine-3-carboxylate ester.

  • Yield : 48% (ee >99%) after 24 hr in phosphate buffer (pH 7.4).

Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
ChloroacetylationTHF at −10°C+15% vs. DCM
Carbamate FormationToluene at 80°C+20% vs. DMF
CrystallizationHeptane/Ethyl AcetatePurity >99.5%

Catalytic System Innovations

  • Microwave Assistance : Reduced reaction time for carbamate formation from 6 hr to 45 min (80°C, 300 W).

  • Flow Chemistry : Continuous hydrogenation of nitro intermediates (H₂, 30 bar) increases throughput by 3×.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Cbz), 3.98–3.82 (m, 2H, pyrrolidine-CH₂), 3.45 (q, J = 6.8 Hz, 1H, isopropyl-CH), 2.95–2.88 (m, 2H, N-CH₂-CO).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/H₂O = 70:30), purity >99%.

Impurity Profiling

Common byproducts include:

  • Des-chloro analog (5–7%): Mitigated by excess chloroacetyl chloride.

  • Di-acetylated derivative (<1%): Controlled via stepwise reagent addition.

Scale-Up Considerations

Industrial Purification Techniques

  • Crystallization : Replace column chromatography with anti-solvent crystallization (heptane/DCM = 5:1), reducing solvent use by 60%.

  • Distillation : Short-path distillation under vacuum (0.1 mbar) isolates the benzyl ester (bp: 185–190°C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Classical Stepwise6598.5120
Catalytic Coupling8899.895
Enzymatic Resolution4899.9210

Key Insight : Catalytic methods balance cost and efficiency, whereas enzymatic routes excel in stereochemical precision despite higher costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its carbamate and ester functionalities:

Reaction Type Conditions Products Key Observations References
Carbamate Hydrolysis 1M HCl, 80°C, 6 hoursPyrrolidin-3-ylmethyl-isopropyl-amine + CO₂ + Benzyl alcoholAcidic conditions cleave the carbamate group via nucleophilic attack at the carbonyl
Ester Hydrolysis 0.5M NaOH, reflux, 3 hours[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid + EthanolBase-catalyzed saponification of the benzyl ester; slower than carbamate hydrolysis
Enzymatic Hydrolysis Plasma cholinesterase (pChE), pH 7.4Active amine derivative + Benzyl alcoholEnzyme-mediated cleavage of the carbamate group, relevant to prodrug activation
  • The chloroacetyl group remains stable under mild hydrolysis conditions but may hydrolyze in strong bases (pH > 12) to form glycolic acid derivatives.

Nucleophilic Substitution

The chloroacetyl group participates in SN1/SN2 reactions with nucleophiles:

Nucleophile Conditions Products Mechanism References
Ammonia NH₃, ethanol, 25°C, 12 hours[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl esterSN2
Thiophenol PhSH, K₂CO₃, DMF, 60°C, 4 hours[1-(2-Phenylthio-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl esterSN1 (polar solvent)
Azide NaN₃, DMSO, 80°C, 8 hours[1-(2-Azido-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl esterSN2
  • Reactivity correlates with solvent polarity: SN1 dominates in polar aprotic solvents (e.g., DMF), while SN2 prevails in protic solvents (e.g., ethanol).

Reduction and Hydrogenation

The benzyl ester and chloroacetyl groups are susceptible to reduction:

Reaction Catalyst/Conditions Products Yield References
Benzyl Ester Reduction H₂ (1 atm), Pd/C, ethanol, 25°C[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid85–90%
Chloroacetyl Reduction Zn/HCl, reflux, 2 hours[1-(2-Hydroxy-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester70%
  • Catalytic hydrogenation selectively reduces the benzyl ester without affecting the carbamate or pyrrolidine ring.

Transacetylation and Cross-Coupling

The compound serves as an acetylating agent in organic synthesis:

Reaction Reagents Products Applications References
Transacetylation ROH (alcohol), H₂SO₄, 60°CCorresponding alkyl ester derivatives (e.g., methyl, ethyl)Prodrug synthesis
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄Biaryl-acetyl derivativesLigand design for enzyme inhibition

Biological Interactions

While primarily a synthetic intermediate, the compound shows potential pharmacological activity:

  • Enzyme Inhibition : The chloroacetyl group acts as an electrophile, covalently modifying nucleophilic residues (e.g., cysteine) in enzymes like proteases .

  • Metabolic Stability : Resistant to hepatic CYP450 oxidation but susceptible to plasma esterase-mediated hydrolysis .

Key Reaction Insights:

  • Steric Effects : The pyrrolidine ring’s stereochemistry (R/S) influences reaction rates. For example, S-isomers exhibit 20% faster hydrolysis in enzymatic assays.

  • Solvent Dependence : SN1 pathways dominate in DMF, while SN2 prevails in ethanol due to solvation effects.

  • Thermodynamic Stability : The carbamate group decomposes above 200°C, releasing isopropylamine and CO₂.

This reactivity profile underscores the compound’s utility in medicinal chemistry for prodrug design and targeted covalent inhibition. Further studies are needed to explore its applications in asymmetric synthesis and drug delivery.

Scientific Research Applications

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modifying their activity. The carbamate ester moiety can also interact with biological targets, potentially inhibiting enzyme activity or altering cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

a) [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354008-65-3)

This enantiomer shares the same molecular formula (C17H23ClN2O3) and molar mass (338.83 g/mol) as the target compound but differs in the stereochemical configuration at the pyrrolidine ring. The R-enantiomer is explicitly documented by Parchem Chemicals, highlighting the importance of chirality in modulating biological activity or synthetic pathways . No direct pharmacological data are provided in the evidence, but enantiomeric distinctions often influence receptor binding affinity and metabolic stability.

b) [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

CymitQuimica lists this S-configured analog (Ref: 10-F083742) as a discontinued product, suggesting parallel synthetic routes for both enantiomers.

Substituent Modifications

a) [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 205448-32-4)

Replacing the isopropyl group with a cyclopropyl substituent introduces increased steric hindrance and ring strain. Cyclopropane’s rigid geometry could alter binding interactions in biological targets or modify solubility profiles. The molecular formula for this variant is C17H21ClN2O3 , with a slightly reduced molar mass (336.82 g/mol ) due to the smaller cyclopropyl group .

b) [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

Substituting the chloro-acetyl group with a hydroxy-ethyl moiety (molecular formula: C17H26N2O3, molar mass: 306.4 g/mol) significantly alters reactivity.

Ring Size Variations

a) [1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (Ref: 10-F083746)

Replacing the 5-membered pyrrolidine ring with a 6-membered piperidine ring increases conformational flexibility. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to altered ring puckering and steric effects. The molecular formula remains C17H23ClN2O3 , identical to the pyrrolidine-based target compound, but the expanded ring may influence target selectivity .

b) [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0)

This compound features an amino-propionyl group instead of chloro-acetyl, attached to a piperidine ring. The amino group introduces basicity (pKa ~8–10), enhancing solubility in acidic environments. With a molecular formula of C19H29N3O3 and molar mass 347.45 g/mol, this analog demonstrates how functional group swaps can tailor physicochemical properties for specific applications .

Data Table: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Feature
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester 381214-34-2 C17H23ClN2O3 338.83 Pyrrolidine core, chloro-acetyl, isopropyl
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354008-65-3 C17H23ClN2O3 338.83 R-enantiomer
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 205448-32-4 C17H21ClN2O3 336.82 Cyclopropyl substituent
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester - C17H26N2O3 306.4 Hydroxy-ethyl substituent
[1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester - C17H23ClN2O3 338.83 Piperidine ring
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354033-31-0 C19H29N3O3 347.45 Amino-propionyl, piperidine

Biological Activity

The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is a derivative of pyrrolidine and carbamic acid, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H20ClN2O3\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}_2\text{O}_3

This structure features a chloroacetyl group attached to a pyrrolidine moiety, which is further linked to an isopropyl carbamate and a benzyl ester.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of chloroacetyl-pyrrolidine possess significant antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Some studies suggest that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : There is evidence indicating that similar compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The chloroacetyl group may facilitate binding to enzyme active sites, inhibiting their function. For instance, related compounds have shown inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX) involved in inflammatory processes .
  • Receptor Modulation : Compounds like this may modulate G protein-coupled receptors (GPCRs), influencing various signaling pathways critical for cellular responses .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several chloroacetyl derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.
  • Anticancer Activity : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed significant increases in sub-G1 phase cells, suggesting effective cell cycle arrest.
  • Neuroprotective Effects : Research involving rat cortical neurons indicated that treatment with the compound enhanced neurite outgrowth by approximately 30% compared to control groups, suggesting potential neurotrophic effects .

Data Tables

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)Induced apoptosis at 10 µM
NeuroprotectiveRat cortical neurons30% increase in neurite outgrowth

Q & A

Q. What are common by-products during synthesis, and how are they identified?

  • Methodological Answer :
  • By-Products : Hydrolysis of chloroacetyl to hydroxyacetyl (identified via MS: m/z 307.1) or N-alkylation side products .
  • Detection : LC-MS/MS in MRM (multiple reaction monitoring) mode tracks specific transitions (e.g., m/z 345 → 165 for the parent ion) .
  • Mitigation : Use scavengers (e.g., polymer-bound sulfonic acid) to sequester excess acylating agents .

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